molecular formula C14H11N3O3 B2388060 4-(benzyloxy)-7-nitro-1H-indazole CAS No. 866144-05-0

4-(benzyloxy)-7-nitro-1H-indazole

Cat. No.: B2388060
CAS No.: 866144-05-0
M. Wt: 269.26
InChI Key: LWWCBTBFMUBQTB-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-7-nitro-1H-indazole is a nitro-substituted indazole derivative characterized by a benzyloxy group at position 4 and a nitro group at position 7. The indazole scaffold is a bicyclic aromatic heterocycle with two nitrogen atoms, making it a versatile framework in medicinal chemistry and materials science.

For example, nitro groups are often introduced via nitration reactions, while benzyloxy substituents may be installed through nucleophilic aromatic substitution or coupling reactions under basic conditions .

Properties

IUPAC Name

7-nitro-4-phenylmethoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c18-17(19)12-6-7-13(11-8-15-16-14(11)12)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWCBTBFMUBQTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C3C=NNC3=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(benzyloxy)-7-nitro-1H-indazole typically involves the nitration of 4-(benzyloxy)-1H-indazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the 7th position.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to obtain high-purity products.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction reactions to form corresponding amines.

    Reduction: Reduction of the nitro group can be achieved using reagents such as zinc or tin in dilute mineral acid.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Zinc or tin in dilute hydrochloric acid or sodium sulfide in ammonium hydroxide solution.

    Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable base.

Major Products:

    Reduction: The major product of nitro group reduction is the corresponding amine.

    Substitution: Depending on the nucleophile used, various substituted derivatives of 4-(benzyloxy)-1H-indazole can be obtained.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their biological activities, including antimicrobial and anticancer properties.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-7-nitro-1H-indazole largely depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyloxy group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • The benzyloxy group in this compound increases molecular weight and lipophilicity compared to simpler nitro-indazoles.
  • Substituent positions critically influence electronic effects. For example, nitro at position 7 (electron-withdrawing meta-director) may deactivate the indazole ring differently than nitro at position 4 (ortho/para-director) .

Physicochemical Properties

Compound Name LogP (Estimated) Solubility (ESOL) Hydrogen Bond Acceptors
This compound ~3.2* Low (lipophilic) 5 (Nitro, ether O)
7-Nitro-1H-indazole ~1.8 Moderate 3
4-Amino-1H-indazole 1.05 (iLOGP) High (polar amino group) 2
7-Chloro-4-nitro-1H-indazole ~2.5 Low 4

*Estimated using fragment-based methods; benzyloxy contributes +2.0 to LogP.

Key Observations :

  • The benzyloxy group significantly increases LogP, reducing aqueous solubility compared to amino-substituted analogs .
  • 4-Amino-1H-indazole exhibits higher solubility due to its polar amino group, highlighting how substituent polarity dictates bioavailability .

Reactivity and Functional Group Interactions

Reaction with Formaldehyde

  • This compound : Reactivity untested, but steric hindrance from the benzyloxy group and electronic deactivation by the nitro group may suppress reactions observed in simpler indazoles.
  • 7-Nitro-1H-indazole : Fails to react with formaldehyde, unlike 4-nitro and 5-nitro derivatives, due to electronic deactivation at position 1 .
  • 4-Nitro-1H-indazole: Reacts with formaldehyde to form (1H-indazol-1-yl)methanol derivatives, demonstrating positional dependence of reactivity .

Key Observations :

  • Nitro groups are often associated with toxicity, necessitating precautions such as respiratory protection and proper ventilation .
  • Chloro substituents (e.g., in 7-chloro-4-nitro-1H-indazole) may introduce additional hazards, such as skin/eye irritation .

Biological Activity

4-(Benzyloxy)-7-nitro-1H-indazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 866144-05-0
  • Molecular Formula : C12H10N2O3

The compound features a nitro group and a benzyloxy substituent on the indazole core, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. A study showed that derivatives of nitroindazoles, including this compound, demonstrated effectiveness against various bacterial strains and fungi. The mechanism involves the inhibition of microbial growth through interference with cellular processes.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. For example, it has been shown to induce apoptosis in cancer cell lines, with effects observed in:

  • Cell Cycle Arrest : The compound can arrest the cell cycle at specific phases, particularly the G2 phase, leading to reduced proliferation of cancer cells.
  • Cytotoxicity : In vitro tests have demonstrated cytotoxic effects against several cancer cell lines, suggesting potential as a chemotherapeutic agent.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer cell metabolism.
  • Reactive Oxygen Species (ROS) Production : Induction of oxidative stress through ROS generation is another proposed mechanism contributing to its anticancer effects.

Study on Antileishmanial Activity

A recent study investigated the efficacy of 3-alkoxy-1-benzyl-5-nitroindazole derivatives against Leishmania species. Although not directly focused on this compound, it highlights the potential of nitroindazole derivatives in treating parasitic infections. The study found that certain derivatives exhibited significant activity against both promastigote and amastigote stages of Leishmania, suggesting a broader application for nitroindazoles in infectious disease treatment .

Cytotoxicity Against Cancer Cells

In another notable investigation, the compound was tested against various human cancer cell lines. Results indicated that it could significantly reduce cell viability in a dose-dependent manner. The study concluded that further exploration into its structure-activity relationship (SAR) could lead to more potent anticancer agents .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis and cell cycle arrest
AntileishmanialActive against promastigote and amastigote stages

Table 2: Comparison of Derivatives

CompoundIC50 (µM)Selectivity IndexMechanism of Action
This compound15HighEnzyme inhibition, ROS production
3-alkoxy-1-benzyl-5-nitroindazole10ModerateDisruption of cellular processes

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